Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate
CAS No.:
Cat. No.: VC16235805
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO2 |
|---|---|
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | tert-butyl 7-azaspiro[3.5]non-2-ene-7-carboxylate |
| Standard InChI | InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-7-13(8-10-14)5-4-6-13/h4-5H,6-10H2,1-3H3 |
| Standard InChI Key | DFDYAYWUUVLMOG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a spiro[3.5]non-1-ene scaffold, where a piperidine-derived azaspiro ring (seven-membered) shares a single nitrogen atom with a three-membered cyclopropane-like ring. The tert-butyl carbamate group at the 7-position serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic manipulations . The non-1-ene double bond introduces planar geometry, reducing ring strain compared to fully saturated analogs while enabling π-orbital interactions for further functionalization.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₂ |
| Molecular Weight | 223.31 g/mol |
| CAS Registry Number | Not formally assigned |
| IUPAC Name | tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate |
Synthetic Methodologies
Cyclopropanation Strategies
The synthesis of tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate typically begins with tert-butyl 4-methylenepiperidine-1-carboxylate, a precursor amenable to spiroannulation. A modified Simmons-Smith reaction using diiodomethane and a zinc-copper couple in tert-butyl methyl ether (TBME) at 0–15°C induces cyclopropanation, forming the three-membered ring . Subsequent elimination reactions (e.g., dehydrohalogenation) introduce the non-1-ene double bond, often mediated by strong bases like DBU (1,8-diazabicycloundec-7-ene) in dichloromethane.
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Zn/Cu, CH₂I₂, TBME, 15°C, 12 h | Cyclopropanation | 45% |
| 2 | DBU, DCM, rt, 6 h | Double bond formation via elimination | 72% |
| 3 | Column chromatography (Hex/EtOAc) | Purification | 85% |
Industrial Scalability Challenges
Scaling this synthesis requires addressing exothermicity during cyclopropanation and optimizing elimination kinetics. Flow chemistry systems improve heat dissipation, while in-line analytical tools (e.g., FTIR) monitor intermediate formation . Impurities such as dimerized byproducts are mitigated using scavenger resins (e.g., QuadraPure™).
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point range of 48–52°C, lower than its saturated analog (55–56°C) , due to reduced crystal lattice energy from the double bond. It is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in chloroform (25 mg/mL) and methanol (18 mg/mL) . The tert-butyl group confers lipophilicity (calculated logP = 2.1), favoring membrane permeability in biological applications.
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 48–52°C |
| Boiling Point | 342°C (estimated) |
| Density | 1.09 g/cm³ |
| Flash Point | 158°C |
| Solubility (CHCl₃) | 25 mg/mL |
Chemical Reactivity and Functionalization
Electrophilic Additions
The non-1-ene double bond undergoes regioselective epoxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding an epoxide intermediate critical for further ring-expansion reactions. Hydrogenation over palladium on carbon (Pd/C) saturates the double bond, reverting to the parent spiro[3.5]nonane structure .
Nucleophilic Ring-Opening
The spirocyclic strain enables ring-opening reactions at the cyclopropane moiety. Treatment with lithium aluminum hydride (LiAlH₄) cleaves the cyclopropane, generating a linear amine product, while Grignard reagents (e.g., MeMgBr) induce alkylative ring expansion.
Applications in Drug Discovery
Kinase Inhibition
The rigid spirocyclic core mimics adenine’s geometry in ATP-binding pockets, making it a scaffold for kinase inhibitors. Derivatives bearing aryl sulfonamide groups at the 3-position show submicromolar IC₅₀ values against CDK2 and Aurora A.
Protein Degradation
Functionalization with E3 ligase-recruiting motifs (e.g., thalidomide analogs) converts the compound into proteolysis-targeting chimeras (PROTACs). A 2024 study demonstrated degradation of BRD4 at 10 nM concentrations in HeLa cells .
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